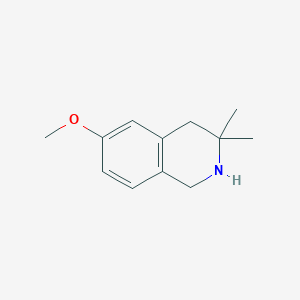
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine dihydrochloride is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms.
Méthodes De Préparation
The synthesis of 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine dihydrochloride typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The synthetic route can be summarized as follows:
Cyclization: Benzophenone hydrazide is cyclized to form the oxadiazole ring.
Nucleophilic Alkylation: The oxadiazole ring is then alkylated with piperazine to form the final compound.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time .
Analyse Des Réactions Chimiques
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine dihydrochloride has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent, showing promising results in inhibiting the growth of cancer cells.
Pharmacology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for developing new therapeutic agents.
Materials Science: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mécanisme D'action
The mechanism of action of 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine dihydrochloride involves its interaction with various molecular targets and pathways. The oxadiazole ring can act as a hydrogen bond acceptor, enhancing the compound’s ability to interact with biological molecules . This interaction can inhibit enzymes like thymidylate synthase and topoisomerase II, which are crucial for DNA replication and cell division .
Comparaison Avec Des Composés Similaires
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine dihydrochloride is unique due to its specific structure and biological activities. Similar compounds include:
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethylpiperazine dihydrochloride: This compound has a similar oxadiazole ring but differs in its substitution pattern.
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine: Another similar compound with a piperidine ring instead of piperazine.
These compounds share some biological activities but differ in their specific interactions and applications.
Propriétés
Formule moléculaire |
C12H16Cl2N4O |
|---|---|
Poids moléculaire |
303.18 g/mol |
Nom IUPAC |
2-phenyl-5-piperazin-1-yl-1,3,4-oxadiazole;dihydrochloride |
InChI |
InChI=1S/C12H14N4O.2ClH/c1-2-4-10(5-3-1)11-14-15-12(17-11)16-8-6-13-7-9-16;;/h1-5,13H,6-9H2;2*1H |
Clé InChI |
VYEOTOOUPQMAIH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=NN=C(O2)C3=CC=CC=C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Fluoro-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B13498191.png)
![1-[5-Amino-2-(difluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13498203.png)
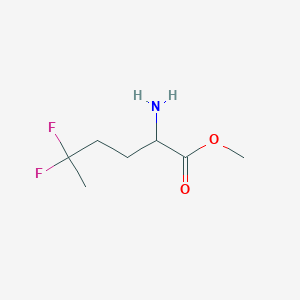
![(1R,7S)-4-{bicyclo[1.1.1]pentan-1-yl}-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione](/img/structure/B13498208.png)
![5-[(4-Amino-4-methyl-pentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13498210.png)
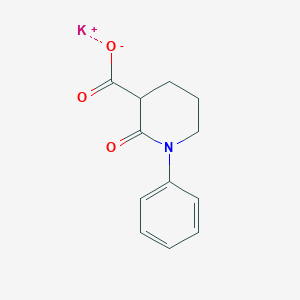

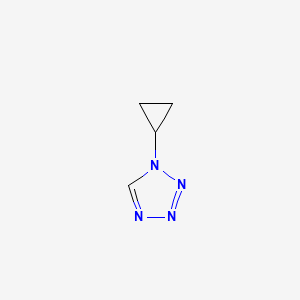
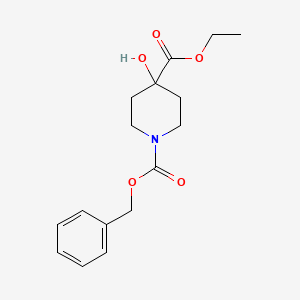
![tert-butyl [4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]carbamate](/img/structure/B13498225.png)
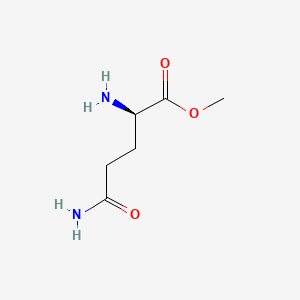
![5-(methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13498234.png)
